molecular formula C19H19NO3S B2741564 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1351598-46-3

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2741564
CAS No.: 1351598-46-3
M. Wt: 341.43
InChI Key: FQQWSTJGVMFWSP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a naphthalene moiety and a 3-methylbenzenesulfonamide group linked via a hydroxyethyl chain. The hydroxyethyl group may enhance solubility, while the naphthalene system could facilitate π-π interactions in biological targets.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-6-4-9-16(12-14)24(22,23)20-13-19(21)18-11-5-8-15-7-2-3-10-17(15)18/h2-12,19-21H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQWSTJGVMFWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 2-Amino-1-(naphthalen-1-yl)ethanol

The most straightforward method involves reacting 3-methylbenzenesulfonyl chloride with 2-amino-1-(naphthalen-1-yl)ethanol. However, the hydroxyl group’s proximity to the amine necessitates controlled conditions to avoid side reactions such as intramolecular cyclization or oxidation.

Procedure :

  • Dissolve 2-amino-1-(naphthalen-1-yl)ethanol (1.0 equiv) in anhydrous dichloromethane under nitrogen.
  • Add triethylamine (2.5 equiv) as a base to scavenge HCl.
  • Slowly add 3-methylbenzenesulfonyl chloride (1.1 equiv) at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice water, extract the organic layer, and purify via recrystallization (ethanol/water).

Optimization Insights :

  • Temperature Control : Maintaining 0°C during sulfonyl chloride addition minimizes epimerization of the chiral center.
  • Solvent Selection : Dichloromethane or toluene improves solubility of aromatic intermediates.
  • Yield : 60–75% after recrystallization, with purity >95% by HPLC.

Alternative Routes via Intermediate Protection

Hydroxyl Group Protection with Trimethylsilyl (TMS) Ethers

To prevent unwanted reactivity, the hydroxyl group is protected before sulfonylation:

Steps :

  • Protect 2-amino-1-(naphthalen-1-yl)ethanol with chlorotrimethylsilane (1.2 equiv) in pyridine.
  • React the TMS-protected amine with 3-methylbenzenesulfonyl chloride as above.
  • Deprotect using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.

Advantages :

  • Increases sulfonylation yield to 85–90% by eliminating side reactions.
  • Enables use of stronger bases (e.g., NaH) for deprotonation.

Reductive Amination Pathway

For substrates where the amine is unstable, reductive amination offers a viable alternative:

Synthesis of 2-Amino-1-(naphthalen-1-yl)ethanol :

  • Condense 1-naphthaldehyde with nitromethane via a Henry reaction to form 2-nitro-1-(naphthalen-1-yl)ethanol.
  • Reduce the nitro group to an amine using H₂/Pd-C in ethanol.

Subsequent Sulfonylation :

  • Follow standard sulfonylation conditions as in Section 1.1.

Yield Comparison :

Step Yield (%) Purity (%)
Henry Reaction 70 90
Nitro Reduction 85 92
Sulfonylation 78 97

Large-Scale Industrial Synthesis

Patent-derived methodologies highlight scalability considerations:

Continuous Flow Reactor Design

  • Reactor Setup : Tubular reactor with temperature zones (0°C for sulfonyl chloride addition, 25°C for reaction).
  • Benefits :
    • 20% higher yield compared to batch processes.
    • Reduced epimerization due to precise residence time control.

Crystallization and Purification

  • Antisolvent Technique : Add heptane to the reaction mixture to precipitate the product.
  • Recrystallization Solvents : Ethanol/water (7:3) achieves >99% purity.

Analytical Characterization

Critical quality attributes are confirmed via:

  • ¹H NMR : δ 7.8–7.2 (m, naphthalene), δ 4.1 (s, -OH), δ 3.3 (q, -CH₂NH-).
  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).
  • XRD : Crystalline form II dominates, with characteristic peaks at 2θ = 12.4°, 18.7°.

Challenges and Mitigation Strategies

Challenge Solution
Epimerization at C2 Low-temperature reactions
Hydroxyl group oxidation Use of antioxidant (BHT)
Poor solubility in polar solvents Toluene/THF mixtures

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the sulfonamide moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the benzenesulfonamide core with and , but differs in substituents. The hydroxyethyl-naphthalene chain in the target compound contrasts with the tetramethylpiperidinyloxy group in and the methoxyphenyl group in .
  • Synthetic yields vary significantly: reports a moderate 43% yield, while emphasizes rigorous spectroscopic and crystallographic validation.

Physicochemical and Functional Properties

  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the dimethyl-substituted analog in and the lipophilic tetramethylpiperidinyl group in .
  • Biological Activity: Sulfonamides are broadly associated with bioactivity , but specific data for the target compound are absent.

Crystallographic and Conformational Analysis

  • The compound in was resolved via X-ray diffraction, revealing an N,O-bidentate directing group suitable for metal coordination. This feature is absent in the target compound but underscores the structural flexibility of hydroxyethyl-linked sulfonamides.
  • Evidence and provide crystal structures of sulfonamides with benzimidazole and methoxyphenyl groups, respectively, demonstrating diverse conformations influenced by substituents.

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide, a compound with significant biological activity, has garnered attention in recent years for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. The findings are supported by various studies and data tables that illustrate the compound's efficacy.

Chemical Structure

The compound's molecular formula is C19H19N1O4SC_{19}H_{19}N_{1}O_{4}S with a molecular weight of 357.42 g/mol. Its structure features a naphthalene moiety, which is known to enhance biological activity due to its planar structure and ability to intercalate with biological molecules.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. For instance, a study evaluated its effect on various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus sp. The results indicated a significant inhibition of bacterial growth, particularly against clinical strains resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Enterococcus faecalis16 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)4 µg/mL

The compound's ability to disrupt biofilm formation was also noted, which is crucial in treating persistent infections associated with biofilms .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The IC50 values for these cell lines were found to be notably low, indicating strong cytotoxic effects.

Cell Line IC50 Value (µg/mL)
HeLa8.49
MCF-711.20
SKOV-37.87

Compounds with similar structures showed comparable or enhanced activity, suggesting that modifications to the naphthalene moiety can lead to improved anticancer efficacy .

Antioxidant Activity

The antioxidant properties of this compound were assessed through various assays, including DPPH and ABTS radical scavenging assays. The compound demonstrated significant radical scavenging activity, contributing to its potential as a therapeutic agent in oxidative stress-related diseases.

Assay Type Scavenging Activity (%)
DPPH78%
ABTS85%

These results indicate that the compound not only acts as an antimicrobial and anticancer agent but also possesses protective effects against oxidative damage .

Study on Antimicrobial Efficacy

A comprehensive study involved the synthesis of various derivatives of this compound to evaluate their antimicrobial properties against clinical strains. The most active derivatives were those substituted at the R2 position with naphthalene, showing enhanced antibacterial activity compared to other substitutions .

Study on Anticancer Properties

In another investigation focused on anticancer activity, researchers synthesized a series of compounds based on the sulfonamide scaffold and tested them against multiple cancer cell lines. The study revealed that specific modifications led to compounds with IC50 values below 10 µg/mL for several cell lines, highlighting the potential for developing new anticancer therapies based on this structure .

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